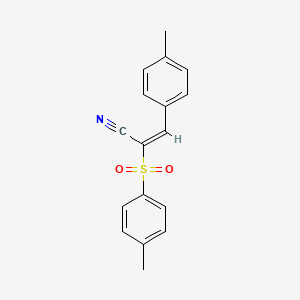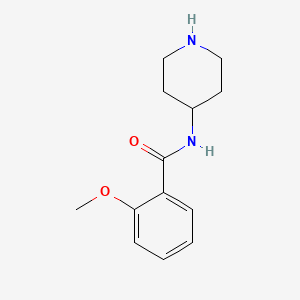![molecular formula C24H20N2O2 B7460199 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)
2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, also known as DPOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxazole family and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and protect against neuronal damage. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of using 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide in lab experiments is that it can be difficult to synthesize, which may limit its availability for certain experiments.
未来方向
There are several future directions for research on 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide. One area of interest is the potential use of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide and its potential as an anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, which could increase its availability for scientific research.
合成方法
The synthesis of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves a multi-step process that starts with the reaction of 2-aminobenzophenone and 2-bromoacetophenone to form 2-(2-bromoacetyl)benzophenone. This intermediate is then reacted with sodium methoxide and phenyl isocyanate to form 2,2-diphenyl-N-(phenylcarbamoylmethyl)acetamide. Finally, this compound is reacted with oxalic acid dihydrate and acetic anhydride to form the desired product, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide.
科学研究应用
2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have anti-inflammatory effects and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has also been studied for its potential as a neuroprotective agent, as it has been found to protect against neuronal damage in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-24(23(19-12-6-2-7-13-19)20-14-8-3-9-15-20)25-17-21-16-22(28-26-21)18-10-4-1-5-11-18/h1-16,23H,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWASJTCGZGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)
![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)

![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)



![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)